(S)-FTY-720 Vinylphosphonate

Description

Overview of Sphingosine (B13886) 1-Phosphate (S1P) and its Receptor System

Sphingosine-1-phosphate (S1P) is a potent signaling lipid that is vital for a multitude of physiological functions. nih.gov It is produced from the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases. researchgate.netacs.org S1P exerts most of its effects by binding to a family of five high-affinity G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5. nih.govmdpi.comresearchgate.net These receptors are expressed in various cell types throughout the body and are involved in regulating critical processes such as immune cell trafficking, vascular development, cell proliferation, and survival. nih.govmdpi.comresearchgate.net

The S1P receptors are ubiquitously expressed in the human body, with S1P1, for instance, being prominently found on the surface of lymphocytes, where it plays a major role in their egress from lymphoid organs. mdpi.comresearchgate.net The differential expression patterns of these receptors across various tissues enable S1P to orchestrate a diverse range of biological responses. nih.govacs.org The interaction between S1P and its receptors is fundamental to maintaining homeostasis in numerous physiological systems. researchgate.net

Central Role of Sphingosine Kinase 1 (SK1) in Cellular Homeostasis

Sphingosine Kinase 1 (SK1) is a pivotal enzyme in sphingolipid metabolism, responsible for the synthesis of S1P from sphingosine. koreascience.krnih.gov There are two known isoforms of sphingosine kinase, SK1 and SK2, which, despite catalyzing the same reaction, have different tissue distributions and subcellular localizations. mdpi.com SK1 is typically found in the cytoplasm and translocates to the plasma membrane upon activation to produce S1P. mdpi.com

The activity of SK1 is critical in regulating the "sphingolipid rheostat," the cellular balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival lipid S1P. koreascience.krresearchgate.net By producing S1P, SK1 promotes cell survival, proliferation, and inflammation, while reducing the levels of cell-death-inducing sphingolipids. researchgate.netmdpi.com Consequently, SK1 has been identified as a key player in various cellular processes, and its dysregulation is implicated in several diseases. koreascience.kracs.org The enzyme's role in promoting cell survival and proliferation has made it a subject of extensive research. researchgate.netmdpi.com

Positioning of (S)-FTY-720 Vinylphosphonate (B8674324) as a Key Chemical Probe in Sphingolipid Biology

(S)-FTY-720 Vinylphosphonate is a synthetic analogue of the immunosuppressive drug FTY720 (Fingolimod). nih.govmemphis.edu This compound has emerged as a crucial tool for investigating the complexities of sphingolipid signaling due to its unique pharmacological profile. Unlike its parent compound, which is a receptor agonist, this compound acts as an inhibitor of SK1 and a broad-spectrum antagonist of S1P receptors. nih.govmemphis.edu

Research has demonstrated that this compound directly inhibits the catalytic activity of SK1 and also promotes the proteasomal degradation of the enzyme. nih.govuva.nlscholaris.ca This dual mechanism of reducing both SK1 activity and expression makes it a potent tool for studying the downstream consequences of SK1 inhibition. researchgate.net

Furthermore, this compound is distinguished by its ability to act as an antagonist at S1P receptors. It functions as a full antagonist for S1P1, S1P3, and S1P4, and a partial antagonist for S1P2 and S1P5. memphis.edu This pan-antagonistic activity allows researchers to block S1P signaling pathways comprehensively, providing a means to dissect the specific roles of S1P in various biological contexts. memphis.edu Its unique properties as both an SK1 inhibitor and a pan-S1P receptor antagonist position this compound as an invaluable chemical probe in the field of sphingolipid biology. memphis.eduresearchgate.net

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

|---|---|---|

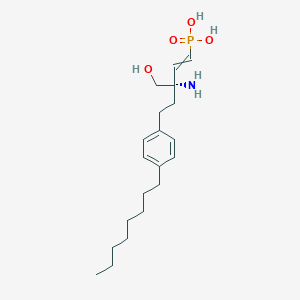

| Chemical Name | [(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid | clearsynth.com |

| CAS Number | 1142015-13-1 | clearsynth.comsmallmolecules.com |

| Molecular Formula | C₂₀H₃₄NO₄P | smallmolecules.com |

Table 2: Antagonistic Activity of this compound on S1P Receptors

| Receptor Subtype | Activity | Inhibition Constant (Ki) | Source(s) |

|---|---|---|---|

| S1P1 | Full Antagonist | 384 nM | memphis.edu |

| S1P2 | Partial Antagonist | Not specified | memphis.edu |

| S1P3 | Full Antagonist | 39 nM | memphis.edu |

| S1P4 | Full Antagonist | 1190 nM | memphis.edu |

| S1P5 | Partial Antagonist | Not specified | memphis.edu |

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQUROWPKWKDNA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(C=CP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of S Fty 720 Vinylphosphonate

Advanced Synthetic Routes to (S)-FTY-720 Vinylphosphonate (B8674324)

The synthesis of (S)-FTY-720 vinylphosphonate, a significant analogue of the immunosuppressant FTY720 (Fingolimod), has been the subject of various research endeavors aimed at improving efficiency and stereoselectivity. These efforts have led to the development of advanced synthetic routes that offer advantages over initial methods.

Application of B-Alkyl Suzuki Coupling in Synthesis

A notable advancement in the synthesis of this compound is the application of the B-alkyl Suzuki coupling reaction. nih.gov This powerful cross-coupling method allows for the formation of a crucial carbon-carbon bond between an alkylborane and a vinyl halide or triflate. princeton.eduharvard.edu In the context of synthesizing this compound, the B-alkyl Suzuki coupling serves as a key step to efficiently connect the lipophilic alkyl side chain to the core structure of the molecule. nih.gov This reaction is valued for its mild conditions and tolerance of various functional groups, which are advantageous in the synthesis of complex molecules. princeton.edu The general mechanism of the Suzuki coupling involves an oxidative addition, transmetalation, and reductive elimination sequence catalyzed by a palladium complex. harvard.edu

Role of Epoxide Opening in Stereoselective Synthesis

Stereoselective epoxide opening is a fundamental and versatile reaction in organic synthesis that plays a crucial role in establishing the stereochemistry of the final product. numberanalytics.com This reaction involves the nucleophilic attack on an epoxide ring, leading to its opening and the formation of a new functionalized stereocenter. numberanalytics.commdpi.com In the synthesis of chiral molecules like this compound, the stereocontrolled opening of an epoxide intermediate is a key strategy to introduce the desired stereochemistry at a specific position. mdpi.com The regio- and stereoselectivity of the epoxide opening can be influenced by the choice of nucleophile, catalyst, and reaction conditions, allowing for precise control over the three-dimensional arrangement of atoms in the target molecule. numberanalytics.com

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound requires careful control of stereochemistry to obtain the desired enantiomer. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around a chiral center in the molecule. The biological activity of many chiral molecules is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable effects. researchgate.netnih.gov Therefore, enantioselective synthesis, which produces a single enantiomer, is of paramount importance. figshare.com The stereochemical outcome of the synthesis is often determined in key steps such as the aforementioned epoxide opening or other asymmetric transformations. numberanalytics.commdpi.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are crucial for exploring structure-activity relationships and developing new compounds with potentially improved or different biological activities. nih.gov By systematically modifying different parts of the molecule, researchers can gain insights into how specific structural features influence its function. nih.gov

Impact of Amino Group Derivatization (e.g., Azido (B1232118) Introduction) on Molecular Functionality

A significant modification in the design of this compound analogues involves the derivatization of the primary amino group. One such modification is the replacement of the amino group with an azido group. nih.gov This seemingly small change has been shown to have a profound impact on the molecular functionality of the resulting compound. nih.gov For instance, while this compound acts as an allosteric inhibitor of sphingosine (B13886) kinase 1 (SK1), the corresponding azido analogue has been found to be an activator of the same enzyme at low micromolar concentrations. nih.gov This demonstrates that the amino group is a critical determinant of the compound's biological activity and that its modification can lead to a switch in function from an inhibitor to an activator. nih.gov

Exploration of Other Key Structural Modifications

The development of this compound as a novel inhibitor of sphingosine kinase 1 (SK1) has opened avenues for further structural exploration to better understand its structure-activity relationships (SAR). nih.govoncotarget.com Modifications to the FTY720 scaffold, including the vinylphosphonate moiety, have been investigated to probe the allosteric site of SK1 and to develop analogs with varied biological activities. nih.gov These modifications primarily target the polar head group, the aliphatic chain, and the aromatic backbone.

Modifications of the Polar Head Group

The polar head group of FTY720 analogs is a critical determinant of their biological activity. Research has demonstrated that subtle changes to this region can dramatically alter the compound's function.

A significant finding was the conversion of an allosteric inhibitor into an activator of SK1 through a single functional group substitution. In a key study, the amino group of this compound was replaced with an azido group. This modification resulted in a molecule that, at low micromolar concentrations, activates SK1 instead of inhibiting it. nih.gov This highlights the sensitivity of the allosteric binding site on SK1 and demonstrates that the this compound scaffold is a valuable tool for probing the enzyme's function. nih.gov

Further research into FTY720 analogs has explored replacing the aminopropanediol head group with various other functionalities to modulate activity and target specificity. While not all are vinylphosphonates, these studies provide insight into the structural requirements for interaction with key cellular targets like protein phosphatase 2A (PP2A) and S1P receptors. mdpi.comjst.go.jp For instance, derivatives have been synthesized with aromatic head groups, such as dihydroxy phenyl groups, which have shown to bind effectively to PP2A. jst.go.jp

Table 1: Impact of Head Group Modification on this compound Analogs

| Compound Name | Structural Modification | Biological Effect | Reference |

| This compound | Vinylphosphonate head group with amino functionality | Allosteric inhibitor of Sphingosine Kinase 1 (SK1) | nih.govoncotarget.com |

| (S)-FTY-720 azido-vinylphosphonate | Replacement of the amino group with an azido group | Activator of Sphingosine Kinase 1 (SK1) | nih.gov |

Modifications of the Molecular Scaffold

Beyond the head group, modifications to the core structure of FTY720 have been explored to create analogs with improved or novel therapeutic properties. These include altering the linker between the aromatic ring and the polar head group and introducing conformational constraints.

Researchers have synthesized FTY720 derivatives by incorporating an amide linkage in the chain connected to the phenyl backbone. mdpi.comnih.gov These modifications aim to explore new interactions with target proteins. Docking studies of one such amide-containing derivative with PP2A suggested that the amide chain interacts with Asn61, an interaction different from that of the parent FTY720, which is expected to influence the compound's activity. mdpi.com

Conformationally constrained analogs have also been designed to improve receptor selectivity and potency. By restricting the flexibility of the molecule, it is possible to favor a specific bioactive conformation. Asymmetric synthesis has led to cyclopentane-based FTY720 analogs. acs.org These rigid structures have been shown to be substrates for sphingosine kinase 2 (SphK2), and their phosphorylated forms act as potent agonists at the S1P1 receptor, with one analog also showing potent antagonist activity at the S1P3 receptor. acs.org Such findings are crucial for developing agents with more specific S1P receptor subtype profiles.

Table 2: Research Findings on Various FTY720 Structural Modifications

| Compound Class | Key Structural Modification | Primary Target(s) | Key Finding | Reference(s) |

| Amide-linked FTY720 Derivatives | Introduction of an amide chain in the linker | Protein Phosphatase 2A (PP2A) | Amide chain shows a unique interaction with Asn61 in PP2A docking studies, potentially affecting activity. | mdpi.comnih.gov |

| FTY720 Derivatives with Aromatic Head Groups | Replacement of the diol head group with a dihydroxy phenyl group | Protein Phosphatase 2A (PP2A) | The aromatic head group effectively binds to PP2A, similar to the hydroxy group interactions of FTY720. | jst.go.jp |

| Conformationally Constrained FTY720 Analogs | Incorporation of a cyclopentane (B165970) ring to restrict flexibility | S1P Receptors (S1P1, S1P3), Sphingosine Kinase 2 (SphK2) | Phosphorylated analogs are potent S1P1 receptor agonists; one analog also acts as a potent S1P3 antagonist. | acs.org |

These explorations into the structural modification of the FTY720 scaffold, including the vinylphosphonate series, underscore the versatility of this chemical template. The findings provide a deeper understanding of the SAR for targeting enzymes like SK1 and PP2A, as well as S1P receptors, paving the way for the design of next-generation therapeutic agents. nih.govmdpi.comacs.org

Mechanistic Dissection of S Fty 720 Vinylphosphonate Interactions with Molecular Targets

Sphingosine (B13886) Kinase 1 (SK1) Modulation

(S)-FTY-720 vinylphosphonate (B8674324) modulates the activity of SK1 through a complex kinetic and regulatory mechanism. researchgate.netnih.gov Unlike its parent compound FTY720, which acts as a competitive inhibitor with respect to sphingosine, (S)-FTY-720 vinylphosphonate employs a more intricate mode of inhibition involving allosteric regulation. nih.gov

Biochemical Characterization of SK1 Enzyme Kinetics

Enzyme kinetic studies have been instrumental in defining the inhibitory profile of this compound against SK1. These analyses reveal distinct patterns of inhibition depending on the substrate considered, providing insight into the compound's binding mechanism.

The potency of this uncompetitive inhibition has been quantified, although values vary slightly between studies and experimental systems. One study reported an uncompetitive inhibition constant (Kiu) of 14.5 ± 4.4 μM. Another investigation using HEK 293 cell lysates overexpressing SK1 determined a Kiu value of 7 μM.

| Parameter | Value | Inhibition Type | Cell System |

|---|---|---|---|

| Kiu | 14.5 ± 4.4 μM | Uncompetitive | Not Specified |

| Kiu | 7 μM | Uncompetitive | HEK 293 Cell Lysates |

When enzyme kinetics are analyzed with respect to the co-substrate ATP, this compound demonstrates a mixed-type inhibition pattern. This indicates that the inhibitor can bind to both the free enzyme (SK1) and the enzyme-ATP complex, but with different affinities. This complex interaction affects both the enzyme's maximum velocity (Vmax) and its affinity for ATP (Km), a hallmark of mixed inhibitors.

Uncompetitive Inhibition with Respect to Sphingosine Substrate

Allosteric Regulation of SK1 Activity

The uncompetitive and mixed-type inhibition patterns strongly suggest that this compound does not bind to the active site for sphingosine but rather to an allosteric site. nih.govacs.org Allosteric regulation involves the binding of a modulator to a site topographically distinct from the orthosteric (active) site, inducing a conformational change that alters the enzyme's catalytic activity.

Research has established that SK1 exists as an oligomeric protein, minimally a dimer, a structure that is conducive to allosteric regulation and cooperativity between subunits. nih.govacs.org The binding site for this compound is described as a putative allosteric site. researchgate.netnih.gov The binding of the inhibitor to this site is dependent upon the initial binding of sphingosine to the catalytic site, confirming the uncompetitive nature of the inhibition with respect to this substrate. nih.govacs.org While the precise amino acid residues constituting this allosteric pocket have not been fully mapped for this specific compound, it is understood to be distinct from the catalytic domain where phosphorylation occurs.

The mechanism of allosteric inhibition by this compound is believed to involve the enhancement of an intrinsic autoinhibitory function within the SK1 enzyme. nih.govacs.org A proposed model suggests that SK1 possesses an allosteric site that exerts autoinhibition on the catalytic site. nih.govdtic.mil The binding of this compound to this allosteric site is thought to stabilize this autoinhibited conformation, thereby enhancing the inhibitory effect on SK1's catalytic function. nih.govacs.org

Further evidence for this allosteric mechanism comes from kinetic studies that revealed a Hill coefficient of approximately 2 for the inhibition of SK1 by this compound. A Hill coefficient greater than 1 suggests positive cooperative binding, meaning the binding of one inhibitor molecule to a site on the SK1 oligomer increases the affinity for subsequent inhibitor molecules to bind to other available allosteric sites. This supports the model of a dimeric or higher-order oligomeric structure for SK1, containing at least two allosteric sites that function cooperatively. nih.gov This cooperative, allosteric inhibition represents a sophisticated mechanism for modulating enzyme activity.

Structural Basis for Allosteric Activation of SK1 by Analogues

This compound functions as a novel inhibitor of sphingosine kinase 1 (SK1) by engaging with a putative allosteric site rather than the active site. nih.gov Kinetic studies have revealed that it inhibits SK1 in an uncompetitive manner with respect to sphingosine, meaning it binds to the enzyme-sphingosine complex. nih.govoncotarget.com This mode of inhibition is contingent on the formation of the SK1-sphingosine complex. nih.gov The structural model for this interaction proposes that SK1 exists as an oligomer, minimally a dimer, which contains an allosteric site that exerts an autoinhibitory effect on the catalytic sites. nih.gov The binding of this compound to this allosteric site is thought to enhance this natural autoinhibition, thereby reducing the enzyme's catalytic activity. nih.gov

Further evidence for this allosteric site comes from the study of other FTY720 analogues. nih.govoncotarget.com For instance, a conjugate of sphingosine with a fluorophore and the (S)-FTY720 regioisomer have been shown to increase SK1 activity, suggesting they relieve the enzyme's autoinhibition. oncotarget.com Moreover, modifying the this compound scaffold, such as by replacing the amino group with an azido (B1232118) group, can convert the molecule from an allosteric inhibitor into an activator of SK1 at low micromolar concentrations. nih.gov This highlights the feasibility of using the this compound structure to explore structure-activity relationships at the SK1 allosteric site. nih.gov

Sphingosine Kinase 1 Proteasomal Degradation

Beyond enzymatic inhibition, this compound also induces the degradation of the SK1 protein through the proteasomal pathway. researchgate.netnih.govdovepress.com This effect has been observed in various cell types, including human pulmonary artery smooth muscle cells, breast cancer cells, and androgen-independent prostate cancer cells. researchgate.netnih.gov

Induction of SK1 Ubiquitination

The degradation of SK1 prompted by this compound is mediated by the ubiquitin-proteasome system. oncotarget.comnih.gov The compound, along with its parent molecule FTY720, induces SK1 degradation via ubiquitination and subsequent proteasomal processing. oncotarget.comnih.gov Studies using proteasome inhibitors like MG132 have confirmed this mechanism, as the presence of the inhibitor prevents the degradation of SK1 that would otherwise be induced by these compounds. nih.gov

Linkage to Ceramide Accumulation and Proteasome Activation

The mechanism linking this compound to SK1 degradation may involve changes in the balance of other sphingolipids, particularly ceramide. oncotarget.comnih.gov It has been proposed that the effect could be mediated by an accumulation of ceramide, which in turn leads to the activation of the proteasome. oncotarget.comnih.gov In androgen-independent LNCaP-AI prostate cancer cells, treatment with this compound results in a small but statistically significant increase in the levels of C16:0-ceramide. researchgate.net This increase in ceramide is associated with the induction of apoptosis, as indicated by the cleavage of polyADP-ribose polymerase (PARP). researchgate.net

Interestingly, while inducing ceramide accumulation and SK1 degradation, treatment with this compound has also been shown to cause a significant increase in the intracellular levels of Sphingosine 1-Phosphate (S1P) in both LNCaP and LNCaP-AI cells. researchgate.net

Table 1: Effect of this compound on Sphingolipid Levels in Prostate Cancer Cells This table summarizes the observed changes in key sphingolipids in LNCaP and LNCaP-AI cells following treatment with this compound.

| Cell Line | Sphingolipid | Change after Treatment |

| LNCaP-AI | C16:0-Ceramide | Small but significant increase |

| LNCaP | S1P | 7.8-fold increase |

| LNCaP-AI | S1P | 12.8-fold increase |

Data sourced from a study on the roles of sphingosine kinase in prostate cancer cell metabolism. researchgate.net

Sphingosine 1-Phosphate Receptor (S1PR) Engagement

This compound is notable for not requiring phosphorylation to interact with S1P receptors, unlike its parent compound FTY720. nih.gov It exhibits a broad antagonist profile across the G protein-coupled S1P receptor family. nih.govfrontiersin.org

Pan-Antagonism of G Protein-Coupled S1P Receptors 1, 3, and 4

The (S)-enantiomer of FTY720-vinylphosphonate is a full antagonist of S1P receptors 1, 3, and 4. nih.govfrontiersin.org It does not activate any of the five S1P receptors. nih.gov The antagonist activity is confirmed by its failure to induce the internalization of the S1P1 receptor from the plasma membrane, a hallmark of agonist activity. nih.gov

Table 2: Antagonistic Activity of this compound at S1P Receptors This table displays the inhibitor constants (Ki) for this compound against S1PR1, S1PR3, and S1PR4.

| Receptor | Inhibitor Constant (Ki) |

| S1P Receptor 1 (S1PR1) | 384 nM |

| S1P Receptor 3 (S1PR3) | 39 nM |

| S1P Receptor 4 (S1PR4) | 1190 nM |

Data sourced from a pharmacological characterization of FTY720-vinylphosphonate enantiomers. nih.gov

Partial Antagonism of S1P Receptors 2 and 5

In addition to its full antagonism at S1PR1, 3, and 4, this compound also acts as a partial antagonist at S1P receptors 2 and 5. nih.govfrontiersin.org This broad, yet nuanced, interaction profile across the S1PR family makes it a unique tool for studying S1P signaling pathways. nih.gov

Absence of Agonistic Activity of the (S)-Enantiomer on S1P GPCRs

This compound is a stereoisomer of FTY-720 vinylphosphonate that demonstrates distinct pharmacological properties at the five sphingosine-1-phosphate (S1P) G-protein coupled receptors (GPCRs). Unlike its parent compound FTY720 (fingolimod), which requires phosphorylation to become an active agonist at four of the five S1P receptors, the vinylphosphonate analogue exhibits activity without prior metabolic conversion. nih.govcellagentech.com However, the chirality of the molecule is a critical determinant of its interaction with these receptors.

Detailed pharmacological characterization has revealed that the (S)-enantiomer of FTY-720 vinylphosphonate completely lacks agonistic activity across the entire family of S1P GPCRs (S1P1-5). nih.govmemphis.edu Instead of activating these receptors, it functions as a broad-spectrum antagonist. nih.govphysiology.org Specifically, it acts as a full antagonist at the S1P1, S1P3, and S1P4 receptors and as a partial antagonist at the S1P2 and S1P5 receptors. nih.govmemphis.edu This pan-antagonistic profile makes this compound a notable tool for probing S1P signaling pathways. nih.govjneurosci.org

The inhibitory constants (Ki) for its antagonistic activity have been determined, highlighting its varying affinity for the different receptor subtypes.

| Receptor Subtype | Antagonistic Activity | Ki Value (nM) |

| S1P1 | Full Antagonist | 384 |

| S1P2 | Partial Antagonist | N/A |

| S1P3 | Full Antagonist | 39 |

| S1P4 | Full Antagonist | 1190 |

| S1P5 | Partial Antagonist | N/A |

| Data sourced from Valentine et al. (2010) nih.govmemphis.edu |

This antagonistic behavior prevents the downstream signaling cascades typically initiated by S1P or S1P receptor agonists, such as G-protein coupling and subsequent cellular responses. jneurosci.orgjneurosci.org The absence of agonism is a key feature that distinguishes the (S)-enantiomer from both its (R)-counterpart and the phosphorylated form of FTY720. nih.govjsir.gr.jp

Comparative Analysis with (R)-FTY-720 Vinylphosphonate Agonism of S1P1

The interaction of FTY-720 vinylphosphonate enantiomers with the S1P1 receptor provides a stark example of stereospecificity in drug-receptor binding. In direct contrast to the antagonistic action of the (S)-enantiomer, (R)-FTY-720 vinylphosphonate is a full and potent agonist at the S1P1 receptor. nih.govmemphis.edu

Research findings have quantified the agonistic activity of the (R)-enantiomer, showing an EC50 value of 20 ± 3 nM for S1P1 activation. nih.govmemphis.edu This potent agonism leads to receptor-mediated cellular responses characteristic of S1P1 activation. nih.govmedkoo.comtheclinivex.com The activation of S1P1 by agonists like the (R)-enantiomer is known to cause receptor internalization and degradation, a mechanism described as functional antagonism. jsir.gr.jpfrontiersin.org

In silico docking studies have provided a structural basis for this pronounced difference in activity. These computational analyses revealed that the (R)-enantiomer of the vinylphosphonate is an energetically more favorable conformer when binding to the S1P1 receptor compared to the (S)-enantiomer. frontiersin.org The calculated energetic difference between the two enantiomers upon docking is 2.785 kcal/mol, with the (R)-conformer being the more stable one within the receptor's binding pocket. frontiersin.org This suggests a more optimal fit and interaction for the (R)-isomer, leading to receptor activation, whereas the (S)-isomer's binding mode does not induce the conformational changes required for agonism and instead blocks the receptor. nih.govfrontiersin.org

| Enantiomer | Activity at S1P1 | EC50 (nM) | Docking Energy Comparison |

| This compound | Antagonist | N/A | Energetically less favorable |

| (R)-FTY-720 Vinylphosphonate | Full Agonist | 20 ± 3 | Energetically more favorable |

| Data sourced from Valentine et al. (2010) and Ginda et al. (2020) nih.govmemphis.edufrontiersin.org |

This clear divergence in function—where one stereoisomer is a potent agonist and the other is a pan-antagonist—underscores the critical role of molecular geometry in determining the pharmacological outcome at S1P receptors. nih.gov

Autotaxin (Lysophospholipase D) Inhibition

Beyond its interaction with S1P receptors, this compound also targets autotaxin (ATX), a secreted enzyme with lysophospholipase D activity. nih.govmemphis.edu Autotaxin is a key enzyme in lipid signaling pathways, responsible for hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce the bioactive signaling molecule lysophosphatidic acid (LPA). mdpi.comscbt.com LPA itself is involved in a wide range of cellular processes, and its production by ATX is a significant target for therapeutic intervention. scbt.comresearchgate.net

Both the (S)- and (R)-enantiomers of FTY-720 vinylphosphonate were found to be dose-dependent inhibitors of recombinant autotaxin, with Ki values in the low micromolar range. nih.govmemphis.edu This inhibitory action is shared with the phosphorylated parent compound, FTY720-phosphate, which is also a known competitive inhibitor of autotaxin. mdpi.comresearchgate.net

Detailed Enzyme Kinetic Mechanisms of Autotaxin Suppression

While both vinylphosphonate enantiomers inhibit autotaxin, enzyme kinetic studies have revealed that they do so through distinct mechanisms. nih.gov The analysis of the inhibition kinetics provides insight into how each molecule interacts with the enzyme and its substrate.

For This compound , the inhibition of autotaxin activity was best described by a competitive inhibition model . nih.gov In this mechanism, the inhibitor directly competes with the substrate (LPC) for binding to the active site of the enzyme. scbt.com The binding of the competitive inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This suggests that the (S)-enantiomer's structure allows it to fit into the catalytic pocket of autotaxin. nih.gov

In contrast, the inhibition by (R)-FTY-720 vinylphosphonate was best fit to a noncompetitive inhibition model . nih.gov A noncompetitive inhibitor binds to the enzyme at a site distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

The differing kinetic profiles highlight a stereospecific interaction with the autotaxin enzyme, where the chirality of the inhibitor dictates its binding mode and mechanism of action. nih.gov

| Compound | Target Enzyme | Inhibition Mechanism | Ki Value (µM) |

| This compound | Autotaxin | Competitive | Low micromolar range |

| (R)-FTY-720 Vinylphosphonate | Autotaxin | Noncompetitive | Low micromolar range |

| Data sourced from Valentine et al. (2010) nih.gov |

This mechanistic distinction is significant, as it indicates that even when targeting the same enzyme, subtle changes in a molecule's three-dimensional structure can lead to fundamentally different modes of inhibition.

Cellular and Preclinical Pharmacological Manifestations of S Fty 720 Vinylphosphonate Activity

In Vitro Cellular Mechanistic Responses

(S)-FTY-720 vinylphosphonate (B8674324), a synthetic analogue of the immunomodulatory drug FTY720 (Fingolimod), exhibits distinct pharmacological activities at the cellular level. Unlike its parent compound, which requires phosphorylation to interact with sphingosine (B13886) 1-phosphate (S1P) receptors, (S)-FTY-720 vinylphosphonate demonstrates direct effects on key enzymes within the sphingolipid metabolic pathway and modulates critical downstream signaling cascades. nih.govresearchgate.net It is recognized as a pan-antagonist of S1P G protein-coupled receptors (GPCRs), failing to activate any of the five S1P receptors while acting as a full antagonist for S1P₁, S1P₃, and S1P₄, and a partial antagonist for S1P₂ and S1P₅. nih.govmemphis.edu

The dynamic equilibrium between pro-survival and pro-apoptotic sphingolipids, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. This compound directly influences this balance by altering the levels of key lipid messengers. nih.gov

A primary mechanism of this compound is the significant reduction of intracellular sphingosine 1-phosphate (S1P) levels. oncotarget.com This is achieved through the direct inhibition of sphingosine kinase 1 (SK1), the enzyme responsible for phosphorylating sphingosine to generate S1P. researchgate.netdovepress.comresearchgate.net

Research has demonstrated that this compound is a novel inhibitor of SK1's catalytic activity. researchgate.net Kinetic studies have characterized it as an uncompetitive inhibitor with respect to sphingosine, suggesting it binds to an allosteric site on the enzyme-sphingosine complex. nih.govoncotarget.com In addition to enzymatic inhibition, the compound also promotes the degradation of the SK1 enzyme via the proteasomal pathway. researchgate.netnih.govoncotarget.com This dual action—inhibiting activity and inducing degradation—leads to a robust decrease in the cell's ability to produce S1P. These effects have been observed in various human cell lines, including pulmonary artery smooth muscle cells, MCF-7 breast cancer cells, and androgen-independent prostate cancer cells. researchgate.netdovepress.com

Inhibitory Profile of this compound on Sphingosine Kinase 1 (SK1)

| Parameter | Description | Observed In | Reference |

|---|---|---|---|

| Target Enzyme | Sphingosine Kinase 1 (SK1) | Human Pulmonary Artery Smooth Muscle Cells, MCF-7 Breast Cancer Cells, LNCaP-AI Prostate Cancer Cells | researchgate.netresearchgate.net |

| Mechanism of Inhibition | Uncompetitive inhibitor of catalytic activity | Enzymatic assays | nih.govoncotarget.com |

| Additional Mechanism | Induces proteasomal degradation of SK1 protein | MCF-7 and LNCaP-AI cells | researchgate.netoncotarget.comdovepress.com |

| Inhibitory Constant (Ki) | 14.5 µM | Not specified | nih.gov |

The inhibition of SK1 by this compound directly impacts the sphingolipid rheostat, shifting the balance away from the pro-survival molecule S1P and towards pro-apoptotic lipids like sphingosine and ceramide. nih.govfrontiersin.org The induced degradation of the SK1 enzyme may be a downstream consequence of ceramide accumulation, which can subsequently activate the proteasome. nih.govoncotarget.com While the parent compound FTY720 is known to be a competitive inhibitor of ceramide synthase, the accumulation of ceramide in the context of this compound treatment is primarily linked to the blockade of its conversion to S1P. researchgate.netnih.govresearchgate.net

The alteration of the S1P/ceramide balance by this compound has significant consequences for downstream intracellular signaling pathways that govern cell survival, proliferation, and migration.

In specific cellular contexts, this compound has been shown to activate pro-survival signaling pathways. In camptothecin-treated IEC-6 intestinal epithelial cells, which predominantly express the S1P₂ receptor, both (R)- and this compound triggered the activation of the Extracellular Signal-Regulated Kinase (ERK1/2) and Akt pathways. nih.govmemphis.edu This activation resulted in a notable anti-apoptotic effect in these specific cells. nih.govmemphis.edu This finding highlights the cell-type-specific nature of the compound's effects, as this activation contrasts with its inhibitory actions observed in various cancer cell lines.

A more commonly reported consequence of this compound activity, particularly in cancer cells, is the inhibition of the PI3K/Akt/mTOR signaling axis. nih.gov This pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. spandidos-publications.com The inhibition of this pathway is a logical downstream effect of reducing intracellular S1P levels, as S1P signaling is a known activator of PI3K/Akt. nih.govdtic.mil In prostate cancer cells, the inhibition of SK1 and subsequent depletion of pro-survival S1P signaling by FTY720 analogues is linked to a downregulation of phosphorylated Akt (p-Akt). nih.gov Furthermore, FTY720 has been shown to downregulate mTOR signaling as a consequence of PI3K/Akt pathway inhibition. nih.gov This effect may also be partly mediated by the reactivation of the tumor suppressor protein phosphatase 2A (PP2A), which is a negative regulator of Akt. nih.govoncotarget.com

Effects of this compound on Downstream Signaling Pathways

| Pathway | Effect | Cell Type / Context | Reference |

|---|---|---|---|

| ERK1/2 and Akt | Activation | IEC-6 Intestinal Epithelial Cells | nih.govmemphis.edu |

| PI3K/Akt/mTOR | Inhibition | Cancer cell lines (Prostate, Melanoma) | nih.govoncotarget.com |

Activation of Extracellular Signal-Regulated Kinase (ERK1/2) and Akt Pathways

Regulation of Cell Fate Processes

This compound has been shown to modulate critical cellular processes that determine cell fate, including apoptosis and responses to chemotherapy.

Induction of Anti-Apoptotic Effects in Specific Epithelial Cell Types

Research has indicated that this compound can exert a powerful anti-apoptotic effect in certain epithelial cells. researchgate.net Specifically, in intestinal epithelial cells, this compound has been observed to protect against programmed cell death. researchgate.net This protective effect is noteworthy as it appears to be enantioselective, with the (S)-enantiomer, but not the (R)-enantiomer, demonstrating this activity. researchgate.net The mechanism underlying this anti-apoptotic effect involves the activation of ERK1/2 and AKT signaling pathways. memphis.edu

Contribution to Overcoming Chemotherapeutic Resistance in Select Androgen-Independent Cell Lines

In the context of cancer, this compound has shown potential in sensitizing chemoresistant cancer cells to treatment. Studies have demonstrated its ability to induce apoptosis in androgen-independent prostate cancer cells, such as LNCaP-AI cells. researchgate.netnih.gov This suggests a role for this compound in overcoming the resistance that often develops in advanced prostate cancers. The pro-apoptotic effect in these cells is linked to the inhibition of sphingosine kinase 1 (SK1), an enzyme that produces the pro-survival lipid S1P. researchgate.netnih.gov By inhibiting SK1, this compound disrupts a key signaling pathway that protects these cancer cells from apoptosis. researchgate.netnih.gov

Downregulation of Androgen Receptor Expression

A key finding in the study of androgen-independent prostate cancer cells is the ability of this compound to downregulate the expression of the androgen receptor. researchgate.netnih.gov This is significant because the androgen receptor can remain a driver of tumor growth even in androgen-depleted environments. The downregulation of the androgen receptor is associated with the proteasomal degradation of SK1, indicating a mechanistic link between these two events. researchgate.netnih.gov

Table 1: Effects of this compound on Cell Fate Processes

| Cell Type | Effect | Associated Mechanisms |

| Intestinal Epithelial Cells | Anti-apoptotic | Activation of ERK1/2 and AKT pathways memphis.edu |

| Androgen-Independent Prostate Cancer Cells (LNCaP-AI) | Induction of apoptosis | Inhibition of Sphingosine Kinase 1 (SK1) researchgate.netnih.gov |

| Androgen-Independent Prostate Cancer Cells (LNCaP-AI) | Downregulation of Androgen Receptor | Proteasomal degradation of SK1 researchgate.netnih.gov |

Effects on Cellular Motility and Structural Organization

This compound also exerts significant effects on the machinery that governs cell movement and shape.

Inhibition of Cellular Migration Rates

A reduction in cellular migration is a documented effect of this compound. In breast cancer cells (MCF-7) and human prostate cancer DU145 cells, this compound has been shown to decrease the rate of cell migration. nih.govnih.govoncotarget.com This inhibition of migration is a critical finding, as cell motility is a key factor in tumor invasion and metastasis. The mechanism is tied to its inhibitory action on SK1. nih.govnih.govoncotarget.com

Abrogation of Sphingosine 1-Phosphate-Stimulated Actin Cytoskeletal Rearrangement

The actin cytoskeleton, a dynamic network of protein filaments, is essential for cell shape, movement, and division. Sphingosine 1-phosphate is a potent stimulator of actin rearrangement, leading to the formation of structures like lamellipodia and membrane ruffles that are crucial for cell migration. nih.gov this compound has been demonstrated to block this S1P-stimulated rearrangement of actin in MCF-7 breast cancer cells. nih.govdovepress.com By preventing the reorganization of the actin cytoskeleton, the compound effectively immobilizes the cells, further contributing to the inhibition of their migratory capacity. nih.gov

Table 2: Effects of this compound on Cellular Motility

| Cell Line | Observed Effect | Underlying Mechanism |

| MCF-7 (Breast Cancer) | Inhibition of migration | Inhibition of SK1 nih.gov |

| DU145 (Prostate Cancer) | Decreased migration rate | Inhibition of SK1 nih.govoncotarget.com |

| MCF-7 (Breast Cancer) | Abrogation of S1P-stimulated actin rearrangement | Prevention of lamellipodia/membrane ruffle formation nih.gov |

Enhancement of Endothelial Barrier Integrity

This compound, an unsaturated derivative of FTY720 phosphonate (B1237965), has been shown to enhance the integrity of the endothelial barrier in human lung endothelial cells. researchgate.netnih.gov This barrier-enhancing capability is a critical aspect of its therapeutic potential in conditions characterized by vascular leakage. nih.gov Unlike its parent compound, FTY720, which can have varied effects on barrier function, this compound consistently demonstrates a protective role. researchgate.netnih.gov

Involvement of Gαi-Coupled Receptors in Barrier Stabilization

The signaling mechanisms underlying the barrier-enhancing effects of FTY720 analogs, including the phosphonate derivatives, involve Gαi-coupled receptors. nih.govnih.gov Studies utilizing inhibitors have confirmed that signaling through these receptors is essential for the barrier stabilization observed with these compounds. nih.govnih.gov This mechanism is similar to the barrier-protective signaling initiated by sphingosine-1-phosphate (S1P), which also relies on Gαi-coupled S1P receptors. nih.govabcam.com However, while FTY720 requires phosphorylation to become a potent agonist at S1P receptors, this compound appears to exert its effects without activating S1P receptors 1-5. nih.govtocris.com The barrier enhancement induced by FTY720 analogs is associated with downstream signaling events that are initiated upon the engagement of these Gαi-linked receptors. nih.gov

Role of Tyrosine Kinases and Lipid Rafts in Barrier Modulation

The modulation of the endothelial barrier by FTY720 analogs is also dependent on the activity of tyrosine kinases and the integrity of lipid rafts. nih.govnih.gov Lipid rafts, which are specialized membrane microdomains, serve as platforms for concentrating signaling molecules, and their involvement is crucial for the barrier-enhancing effects of both S1P and FTY720-related compounds. researchgate.netnih.govkeio.ac.jp Inhibition of tyrosine kinases has been shown to block the barrier-protective responses, indicating that tyrosine phosphorylation is a necessary downstream event following Gαi-coupled receptor activation. nih.govnih.gov Research on S1P signaling, which shares pathways with FTY720 analogs, has identified the recruitment of specific tyrosine kinases like c-Abl and focal adhesion kinase (FAK) to lipid rafts as being essential for optimal barrier enhancement. researchgate.netkeio.ac.jp

In Vivo Mechanistic Observations in Established Animal Models

Preclinical studies using established animal models have provided in vivo evidence for the protective mechanisms of this compound, particularly in the context of acute lung injury.

Mitigation of Vascular Permeability and Inflammatory Responses

In murine models of lung injury, this compound has demonstrated a significant ability to mitigate key pathological features such as increased vascular permeability and inflammation. researchgate.netnih.gov These findings are consistent with its in vitro effects on endothelial barrier function and highlight its potential as a therapeutic agent for inflammatory lung diseases. nih.gov

This compound significantly reduces vascular leakage in the lungs of mice challenged with lipopolysaccharide (LPS), a component of Gram-negative bacteria that induces a potent inflammatory response and vascular permeability. researchgate.netnih.govnih.gov This protective effect against LPS-induced pulmonary leakage underscores the compound's ability to stabilize the vascular barrier in a complex inflammatory in vivo environment. nih.govnih.gov

Table 1: Effect of this compound on LPS-Induced Vascular Leakage in a Murine Model

| Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Murine model of lung injury | This compound | Significantly reduced LPS-induced vascular leakage. | researchgate.netnih.gov |

Table 2: Effect of this compound on Leukocyte Infiltration in a Murine Model

| Model | Treatment | Key Finding | Reference |

|---|---|---|---|

| Murine model of lung injury | This compound | Significantly reduced the infiltration of leukocytes into the alveolar space. | researchgate.netnih.gov |

Protection Against Radiation-Induced Pulmonary Damage

Preclinical research has identified this compound as a compound with protective capabilities against radiation-induced lung injury (RILI). nih.gov RILI is a significant complication of thoracic radiotherapy, characterized by inflammation and damage to lung tissue. nih.govmdpi.com In a preclinical model of RILI, this compound demonstrated a protective effect against pulmonary leakage and inflammation induced by radiation. nih.gov This protective action was notably absent with the parent compound, FTY720. nih.gov

The mechanism of protection appears linked to the compound's ability to enhance endothelial barrier function. Studies on human lung endothelial cells in vitro have shown that the (S)-enantiomer of FTY720-vinylphosphonate promotes endothelial barrier integrity. nih.gov This cellular effect is consistent with in vivo observations where the compound was found to decrease lung permeability induced by radiation. nih.gov Furthermore, in a murine model of lung injury, this compound was also shown to significantly reduce vascular leakage and the infiltration of leukocytes into the alveolar space following challenge with lipopolysaccharide (LPS). nih.gov These findings underscore the potential of this compound in mitigating the acute vascular permeability that is a hallmark of radiation-induced pulmonary damage.

Effects on Systemic Cellular Trafficking Patterns

This compound influences the movement of immune cells within the body, a key aspect of its pharmacological activity. This is largely attributed to its interaction with sphingosine-1-phosphate (S1P) receptors, which are crucial regulators of lymphocyte egress from secondary lymphoid organs. nih.govjsir.gr.jp The parent compound, FTY720, upon phosphorylation in vivo, acts as a functional antagonist of the S1P1 receptor, causing the sequestration of lymphocytes in these organs and leading to a reduction in peripheral lymphocyte counts. nih.govjsir.gr.jponcotarget.com this compound is distinguished as a pan-antagonist of S1P G protein-coupled receptors. nih.govmemphis.edu

A notable systemic effect of this compound administration in preclinical models is the induction of transient peripheral lymphopenia. nih.govmemphis.edu In studies involving C57BL/6 mice, intraperitoneal injection of this compound led to a temporary decrease in the number of circulating lymphocytes in the blood. nih.gov

This effect was observed to be short-lived compared to the more durable lymphopenia induced by (S)-FTY720-phosphate (FTY720-P). nih.gov While both compounds caused a reduction in peripheral lymphocytes 6 hours after administration, the lymphocyte counts in mice treated with this compound showed no significant decrease from baseline by the 24-hour mark. nih.gov This suggests a different kinetic profile for its effect on lymphocyte trafficking compared to FTY720-P. nih.gov

Table 1: Peripheral Lymphocyte Counts in C57BL/6 Mice After Treatment

| Treatment Group | Time Point | Peripheral Lymphocytes (% of Pre-treatment) |

| Vehicle | 6 hours | ~100% |

| 24 hours | ~100% | |

| This compound | 6 hours | ~40% |

| 24 hours | ~90% (Not significantly different from baseline) | |

| (R)-FTY-720 Vinylphosphonate | 6 hours | ~35% |

| 24 hours | ~85% (Not significantly different from baseline) | |

| (S)-FTY720-Phosphate (FTY720-P) | 6 hours | ~20% |

| 24 hours | ~25% (Durable lymphopenia) | |

| Data are approximated from graphical representations in the cited research. nih.gov |

Structure Activity Relationship Sar Studies and Applications in Chemical Biology

Elucidation of Quantitative Structure-Activity Relationships for SK1 Allosteric Sites

Sphingosine (B13886) kinase 1 (SK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to produce the signaling molecule S1P. mdpi.comnih.gov While the active site of SK1 has been a primary target for inhibitor development, the discovery of allosteric sites has opened new avenues for designing more selective modulators. nih.gov (S)-FTY-720 Vinylphosphonate (B8674324) has been instrumental in characterizing these allosteric sites. nih.govnih.gov

Research has shown that (S)-FTY-720 Vinylphosphonate acts as an allosteric inhibitor of SK1. nih.govnih.gov Unlike competitive inhibitors that bind to the active site, this vinylphosphonate analog appears to interact with a putative allosteric site on SK1, but only after the enzyme has formed a complex with its substrate, sphingosine. nih.govacs.org This mode of action is described as uncompetitive inhibition. oncotarget.com The binding of this compound to this allosteric site is thought to enhance an existing autoinhibitory mechanism within the SK1 enzyme, which exists as an oligomer (at least a dimer). nih.govacs.org

SAR studies have further refined our understanding of this allosteric modulation. For instance, the replacement of the amino group in this compound with an azido (B1232118) group transformed the molecule from an allosteric inhibitor into an activator of SK1 at low micromolar concentrations. nih.gov This finding highlights the sensitivity of the allosteric site to minor structural changes and demonstrates the feasibility of using the this compound scaffold to develop both inhibitors and activators of SK1. nih.gov

The table below summarizes the effects of different FTY720 analogs on SK1 activity, illustrating the structure-activity relationships at the allosteric site.

| Compound | Modification | Effect on SK1 Activity | Reference |

| This compound | Vinylphosphonate group | Allosteric Inhibitor | nih.govnih.gov |

| Azido-FTY-720 Vinylphosphonate | Replacement of amino group with azido group | Allosteric Activator | nih.gov |

| FTY720 | Parent compound | Competitive Inhibitor (with respect to sphingosine) | oncotarget.com |

| (S)-FTY720 regioisomer | Structural isomer of FTY720 | Stimulates SK1 activity | oncotarget.com |

| Fluorophore-conjugated sphingosine | Conjugation of a fluorophore to sphingosine | Stimulates SK1 activity | oncotarget.com |

This compound as a Versatile Chemical Probe

The unique properties of this compound make it an invaluable tool for chemical biologists seeking to unravel the complexities of S1P signaling. Its ability to inhibit SK1 allosterically and its distinct behavior compared to its parent compound, FTY720, allow for a more nuanced investigation of the sphingolipid network. nih.govoncotarget.com

S1P exerts its effects through a family of five G protein-coupled receptors (S1PR1-5) and also acts as an intracellular messenger. acs.orgresearchgate.net This pleiotropy makes it challenging to attribute specific cellular responses to a single component of the S1P signaling axis. This compound, by specifically targeting SK1, allows researchers to probe the consequences of reduced S1P production. nih.gov

For example, studies have utilized this compound to demonstrate that the inhibition of SK1 can abrogate S1P-stimulated cellular processes like the rearrangement of actin into lamellipodia and membrane ruffles, which are crucial for cell migration. nih.gov This effect is comparable to that observed with other SK1 inhibitors and siRNA knockdown of SK1, confirming its on-target activity. nih.gov

Furthermore, because this compound is a non-phosphorylatable analog of FTY720, it does not directly interact with S1P receptors in the same manner as the phosphorylated form of FTY720 (FTY720-P). frontiersin.orgrupress.org This distinction is critical for dissecting the intracellular roles of SK1 inhibition from the extracellular effects mediated by S1P receptor modulation. The use of such specific chemical probes is essential for clarifying the distinct roles of S1P produced by SK1 and the downstream signaling cascades initiated by S1P receptor activation. nih.govbiorxiv.org

The table below highlights the differential effects of FTY720 and its analogs, showcasing their utility in deconvoluting S1P signaling.

| Compound | Primary Target/Mechanism | Key Application in Research | Reference |

| FTY720 (Fingolimod) | Prodrug, phosphorylated by SK2 to FTY720-P, which is an S1PR agonist (functional antagonist for S1P1) | Studying S1P receptor signaling and lymphocyte trafficking | mdpi.comnih.govnih.gov |

| This compound | Allosteric inhibitor of SK1 | Investigating the intracellular roles of SK1 and S1P production | nih.govnih.govoncotarget.com |

| FTY720-P | S1P receptor agonist (S1P1,3,4,5) | Probing the direct effects of S1P receptor activation | nih.govfrontiersin.org |

| (R)-FTY720-methyl ether | Selective inhibitor of SK2 | Differentiating the roles of SK1 and SK2 in S1P synthesis | plos.org |

Principles of Rational Design for Novel Sphingosine Kinase Inhibitors and S1P Receptor Modulators

The insights gained from SAR studies of this compound and other FTY720 analogs have laid the groundwork for the rational design of new and improved modulators of the S1P pathway. nih.govresearchgate.net A key principle that has emerged is the targeting of less-conserved allosteric sites to achieve greater selectivity. nih.gov The ATP-binding pocket is highly conserved among kinases, making it difficult to develop highly selective inhibitors that target this site. nih.govacs.org

The discovery that SK1 functions as a dimer has also opened up the possibility of targeting the dimerization interface as a novel allosteric site. nih.gov Computational modeling and virtual screening campaigns have been employed to identify potential allosteric inhibitors that bind to this interface. nih.govyok.gov.tr

The development of isoform-selective inhibitors for SK1 and SK2 is another important goal, as these two enzymes can have different and sometimes opposing effects on cellular processes. frontiersin.orgfrontiersin.org For example, in silico docking studies have suggested that specific amino acid residues, such as Asp211 in SK2 and Asp308 in SK1, can be exploited to achieve isoform selectivity. grafiati.com

Furthermore, the rational design of S1P receptor modulators has benefited from the understanding of the structure-activity relationships of ligands like FTY720-P. The development of S1PR subtype-selective agonists and antagonists allows for the precise modulation of specific signaling pathways, which is crucial for therapeutic applications and for dissecting the roles of individual S1P receptors in health and disease. nih.gov For instance, the development of S1P1-selective agonists has been a focus for treating autoimmune diseases, while S1PR2 antagonists are being explored for their potential in other conditions. aginganddisease.org

The principles guiding the rational design of novel SK inhibitors and S1PR modulators are summarized below:

Targeting Allosteric Sites: Exploiting less-conserved allosteric sites, including the dimer interface of SK1, to enhance inhibitor selectivity. nih.gov

Isoform Selectivity: Designing inhibitors that can differentiate between SK1 and SK2 to probe their distinct biological functions. grafiati.com

Structure-Based Design: Utilizing the crystal structure of SK1 to design inhibitors that fit optimally into the binding pockets. researchgate.net

Receptor Subtype Selectivity: Developing S1PR agonists and antagonists that are highly selective for a single receptor subtype to minimize off-target effects and to investigate specific signaling pathways. nih.gov

Scaffold Hopping: Using existing scaffolds, like that of this compound, as a starting point for generating new chemical entities with improved properties. nih.gov

Computational Approaches to Elucidating S Fty 720 Vinylphosphonate Interactions

In Silico Molecular Docking Simulations with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method has been instrumental in studying how (S)-FTY-720 Vinylphosphonate (B8674324) interacts with its primary targets, Sphingosine (B13886) Kinase 1 (SK1), and Sphingosine-1-Phosphate (S1P) receptors.

Experimental enzyme kinetic studies have been pivotal in defining the interaction between (S)-FTY-720 Vinylphosphonate and Sphingosine Kinase 1 (SK1). These studies have demonstrated that this compound functions as an uncompetitive inhibitor with respect to sphingosine. nih.gov This kinetic profile strongly suggests that the compound does not bind to the catalytic site when it is free, but rather to a putative allosteric site that becomes available only after the substrate (sphingosine) has bound to the enzyme, forming an enzyme-substrate complex. nih.govnih.gov

The binding of this compound to this allosteric site is thought to stabilize the enzyme-sphingosine complex, enhancing an autoinhibitory effect on SK1's catalytic activity. nih.govnih.gov While detailed in silico docking studies specifically illustrating the binding pose and interacting amino acid residues within this putative allosteric site are not extensively available in the current literature, the kinetic data provide a clear model for its inhibitory mechanism. nih.govacs.org The experimentally determined inhibition constant underscores this interaction.

| Inhibitor | Target | Inhibition Constant (Kiu) | Mechanism |

| This compound | SK1 | 14.5 ± 4.4 μM nih.govresearchgate.net | Uncompetitive |

Unlike its parent compound FTY720, which upon phosphorylation becomes a potent agonist at four of the five S1P receptors, this compound exhibits a different interaction profile. researchgate.net Pharmacological characterization has revealed that it acts as a pan-antagonist of S1P receptors. researchgate.net It functions as a full antagonist for S1P1, S1P3, and S1P4, and a partial antagonist for S1P2 and S1P5. researchgate.net

In silico docking simulations have been performed to explore the binding of FTY720 analogues to the S1P1 receptor. In one such study, the docking of the (S)-enephosphonate derivative of fingolimod, which corresponds to this compound, was examined. The simulation yielded a minimal energy of conformer value, providing a quantitative estimate of the binding affinity.

| Ligand | Receptor | Predicted Minimal Energy of Conformer (kcal/mol) | Observed Activity |

| This compound | S1P1 | -314.3 | Full Antagonist (Ki = 384 nM) researchgate.net |

| This compound | S1P2 | Not Reported | Partial Antagonist researchgate.net |

| This compound | S1P3 | Not Reported | Full Antagonist (Ki = 39 nM) researchgate.net |

| This compound | S1P4 | Not Reported | Full Antagonist (Ki = 1190 nM) researchgate.net |

| This compound | S1P5 | Not Reported | Partial Antagonist researchgate.net |

Analysis of Ligand-Binding Poses within SK1 Catalytic and Allosteric Sites

Computational Modeling of Stereochemical Preferences in Receptor Binding

Stereochemistry plays a critical role in the biological activity of chiral molecules. Computational studies have been utilized to investigate the stereochemical preferences in the binding of FTY720 analogues to the S1P1 receptor.

In silico docking analyses have compared the binding of the (S)- and (R)-enantiomers of FTY-720 vinylphosphonate. Interestingly, one docking simulation predicted that the (R)-enephosphonate was the energetically more favorable conformer within the S1P1 receptor binding site, with an energetical difference of 2.785 kcal/mol compared to the (S)-enantiomer. This computational prediction highlights the subtle differences in how stereoisomers can fit within a receptor's binding pocket. However, it is important to note that experimental data show distinct pharmacological activities for each enantiomer, with the (R)-enantiomer being a full agonist of S1P1, while the (S)-enantiomer is an antagonist. researchgate.net This underscores that while computational models provide valuable insights, they must be interpreted in conjunction with experimental validation.

Mechanistic Insights from Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations can provide deeper mechanistic insights into how a ligand affects the structure and function of its target protein.

To date, specific MD simulation studies focusing on the this compound-SK1 or this compound-S1P receptor complexes are not widely documented in published literature. However, the application of this technique to similar systems provides a clear indication of its potential. acs.org

An MD simulation of this compound bound to its target could:

Assess Complex Stability: By tracking the root-mean-square deviation (RMSD) of the protein and ligand over time, MD simulations can evaluate the stability of the predicted docking pose. A stable complex would show minimal fluctuations, suggesting a favorable binding mode. acs.org

Reveal Conformational Changes: MD can illustrate how the binding of the ligand induces conformational changes in the protein. For SK1, this could shed light on how the allosteric binding of this compound stabilizes an inhibited state of the enzyme.

Characterize Dynamic Interactions: These simulations can map the dynamic network of hydrogen bonds and hydrophobic interactions between the ligand and protein, identifying key residues that are critical for maintaining the bound state.

Analyze Solvent Effects: MD simulations explicitly model the role of water molecules, which can be crucial mediators in the protein-ligand binding interface, providing a more accurate representation of the interaction in a biological environment.

By applying MD simulations, researchers could further elucidate the precise mechanism of inhibition for SK1 and antagonism for S1P receptors by this compound, bridging the gap between static computational models and dynamic biological function.

Future Directions and Emerging Research Avenues for S Fty 720 Vinylphosphonate

Identification of Novel and Unexplored Molecular Targets

While initial research has established the primary targets of (S)-FTY-720 vinylphosphonate (B8674324), ongoing investigations are beginning to uncover a broader range of molecular interactions. A significant emerging target is autotaxin (ATX) , a lysophospholipase D enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA). Research has demonstrated that (S)-FTY-720 vinylphosphonate can directly inhibit autotaxin activity in the low micromolar range. nih.govmemphis.edu This finding is particularly noteworthy as the LPA signaling axis is implicated in a wide array of pathological processes, including cancer progression and fibrosis, suggesting a new dimension to the therapeutic potential of this compound.

Furthermore, its established role as an inhibitor of sphingosine (B13886) kinase 1 (SK1) is being refined. researchgate.net Studies have revealed that this compound inhibits SK1 in an uncompetitive manner, which points to the existence of an allosteric binding site on the enzyme. oncotarget.com This allosteric inhibition mechanism is a critical area for further exploration, as it could be exploited to develop even more selective SK1 inhibitors.

| Molecular Target | Interaction with this compound | Key Research Finding | Reference(s) |

| Sphingosine Kinase 1 (SK1) | Uncompetitive inhibitor | Inhibits SK1 catalytic activity and promotes its proteasomal degradation. | researchgate.netoncotarget.com |

| S1P Receptors (S1P1,3,4,5) | Pan-antagonist | Fails to activate any of the five S1P GPCRs and antagonizes their signaling. | nih.govmemphis.edu |

| Autotaxin (ATX) | Direct inhibitor | Dose-dependently inhibits lysophospholipase D activity. | nih.govmemphis.edu |

Deeper Mechanistic Characterization of Intracellular Signaling Networks

The modulation of multiple targets by this compound results in complex alterations to intracellular signaling networks. A deeper understanding of these pathways is a key future research goal. The inhibition of SK1 by this compound not only reduces the production of the pro-survival lipid S1P but also triggers the proteasomal degradation of the SK1 enzyme itself. researchgate.net This dual action leads to a more sustained suppression of the SK1/S1P axis. The downstream consequences include the potential inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. oncotarget.com

Furthermore, the compound's ability to antagonize S1P receptors directly impacts receptor-mediated signaling. In contrast to its parent compound FTY720, which requires phosphorylation to become a receptor agonist, this compound acts directly as an antagonist without the need for metabolic activation. nih.gov This allows for a more direct interrogation of S1P receptor function. Despite its antagonist profile at S1P receptors, studies have shown that this compound can activate the ERK1/2 and AKT signaling pathways in certain cell types, such as intestinal epithelial cells. nih.govmemphis.edu This suggests a complex signaling cascade that may be cell-context dependent and potentially mediated through receptor crosstalk or off-target effects that are not yet fully characterized. Elucidating the precise mechanisms by which it can activate these pro-survival pathways while inhibiting the primary SK1/S1P axis is a critical area for future research.

Continued Development of Advanced Chemical Analogues with Enhanced Specificity

The chemical scaffold of this compound provides a fertile ground for the development of advanced analogues with improved properties. Medicinal chemistry efforts are focused on enhancing potency, selectivity, and understanding the structure-activity relationships (SAR) for its various targets.

A notable advancement has been the demonstration that the this compound framework can be used to probe the allosteric site of SK1. In one study, replacing the amino group of the compound with an azido (B1232118) group resulted in a remarkable functional switch: the molecule was converted from an allosteric inhibitor into an activator of SK1 at low micromolar concentrations. nih.gov This discovery is significant as it confirms the presence of a druggable allosteric site on SK1 and opens the door to designing novel allosteric modulators with tailored activities.

Future development will likely focus on:

Separating Activities: Creating analogues that selectively inhibit either SK1 or autotaxin, or that antagonize specific S1P receptor subtypes. This would provide more precise tools for research and potentially more targeted therapeutic agents.

Enhancing Potency: Modifying the structure to increase the inhibitory potency for SK1 or other targets, allowing for efficacy at lower concentrations.

Exploring Stereochemistry: Further investigation into the stereoisomers of FTY720 analogues, such as the (R)-FTY720 vinylphosphonate, which acts as a full agonist of S1P1, continues to highlight the critical role of stereochemistry in determining biological activity. nih.govscispace.com

| Analogue Type | Structural Modification | Observed Effect | Reference(s) |

| Azido Analogue | Replacement of the amino group with an azido group | Converts the compound from an SK1 inhibitor to an SK1 activator. | nih.gov |

| (R)-enantiomer | Stereoisomer of the vinylphosphonate | Acts as a full agonist of the S1P1 receptor. | nih.gov |

Strategic Application as a Research Tool in Interrogating Sphingolipidopathies

Sphingolipidopathies are a class of diseases characterized by dysregulated sphingolipid metabolism. Given its specific effects on the SK1/S1P pathway, this compound is an invaluable research tool for studying these conditions. Its ability to inhibit SK1 and lower cellular S1P levels allows researchers to probe the function of this critical "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides (B1148491) and pro-survival S1P. oncotarget.comresearchgate.net

In the context of cancer, where SK1 is frequently overexpressed, this compound has been used to demonstrate the reliance of certain cancer cells on this pathway for survival and proliferation. researchgate.netoncotarget.comscienceopen.com For example, it has been shown to induce apoptosis in androgen-independent prostate cancer cells and inhibit the migration of breast cancer cells. researchgate.netoncotarget.com By using this compound, researchers can investigate the downstream effects of SK1 inhibition and identify potential vulnerabilities in cancer cells.

Its application extends to other diseases where sphingolipid signaling is implicated, such as fibrotic diseases and inflammatory disorders. mdpi.comscientificarchives.com By selectively targeting key components of the sphingolipid network, this compound and its future analogues can help to:

Dissect the specific roles of SK1 versus S1P receptors in disease progression.

Validate SK1 and other sphingolipid-metabolizing enzymes as therapeutic targets.

Study the metabolic flux within the sphingolipid pathway in response to pharmacological intervention, as demonstrated by its impact on sphingolipid levels in prostate cancer cells. researchgate.net

The continued use of this compound as a chemical probe will undoubtedly deepen our understanding of the complex role of sphingolipids in health and disease, paving the way for novel therapeutic strategies for a range of sphingolipid-driven pathologies.

Q & A

Q. What is the primary mechanism of action of (S)-FTY-720 Vinylphosphonate in modulating sphingosine kinase 1 (SK1) activity?

this compound acts as an allosteric inhibitor of SK1 by binding to a non-catalytic site, promoting proteasomal degradation of SK1. This inhibition reduces sphingosine 1-phosphate (S1P) synthesis, altering downstream signaling pathways critical for cancer cell survival and inflammation . Methodologically, SK1 inhibition can be validated via:

Q. How does this compound differ structurally and functionally from FTY720 (Fingolimod)?

Unlike FTY720, which is phosphorylated to activate S1P receptors (S1PRs), this compound contains a non-hydrolyzable vinylphosphonate group, preventing phosphorylation. This structural modification shifts its role from S1PR agonism to direct SK1 inhibition, making it a tool for studying S1P-independent pathways . Key analytical methods include:

Q. What experimental models are used to evaluate the neuroprotective effects of this compound?

Rodent middle cerebral artery occlusion (MCAO) models are standard for ischemic stroke studies. Key endpoints include:

- Infarct volume measurement via TTC staining at 1, 3, and 7 days post-reperfusion.

- Blood-brain barrier (BBB) integrity assessed using Evans blue extravasation.

- Immunohistochemistry for markers like CD31 (microvascular integrity) and IL-17A (neuroinflammation) .

Advanced Research Questions

Q. How can researchers address contradictory findings on this compound’s mechanism in cancer versus immune modulation?

While this compound inhibits SK1 in cancer, FTY720 derivatives in immunomodulation act via S1PR1 internalization. To resolve context-dependent mechanisms:

Q. What synthesis strategies improve the selectivity of this compound analogues for SK1 over S1PRs?

Key modifications include:

- Azido substitution at the amino group, which converts SK1 inhibition to activation at low µM concentrations.

- β-alkyl Suzuki coupling to optimize stereochemical purity.

- Phosphonate esterification to enhance metabolic stability. Validate via:

Q. How does this compound synergize with chemotherapeutics in resistant cancers?

In neuroblastoma, it sensitizes cells to doxorubicin by:

Q. What methodologies quantify the impact of this compound on neurovascular unit (NVU) repair?

Multimodal approaches include:

- Longitudinal MRI to track NVU recovery post-stroke.

- Co-localization studies (e.g., GFAP/Iba-1 with IL-17A) to assess glial activation.

- TUNEL staining for neuronal apoptosis in the ischemic penumbra .

Methodological Considerations

Q. How to optimize dosing schedules for this compound in preclinical studies?

- Pharmacokinetic profiling in rodents (plasma/brain concentration-time curves).

- Time-course experiments (e.g., 1–7 days post-MCAO) to capture acute vs. chronic effects.

- Dose escalation (1–20 µM in vitro; 1–10 mg/kg in vivo) to balance efficacy and toxicity .

Q. What assays best resolve off-target effects of this compound?

Q. How to validate the role of IL-17A in this compound-mediated neuroprotection?

- IL-17A knockout mice in MCAO models.

- Cytokine multiplex assays (Luminex) in cerebrospinal fluid.

- Co-culture systems (neurons/astrocytes) to dissect cell-specific responses .

Data Contradiction Analysis

Q. Why does this compound show divergent effects in pancreatic cancer versus stroke models?

In pancreatic cancer, it inhibits acid sphingomyelinase, increasing sphingomyelin and lysosomal stress . In stroke, S1PR1 agonism on endothelial cells stabilizes the BBB . To reconcile:

- Tissue-specific lipidomics to compare sphingolipid profiles.

- Conditional SK1/S1PR1 knockout models to isolate pathway contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.